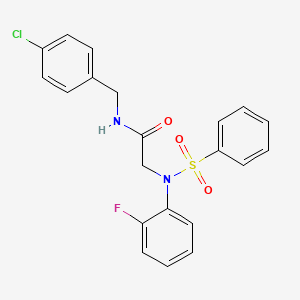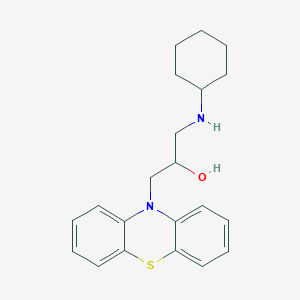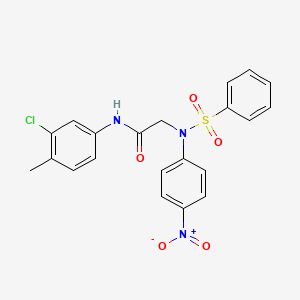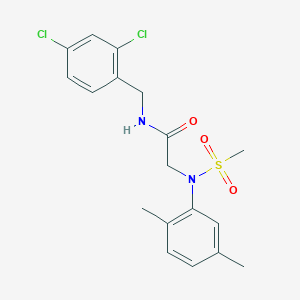![molecular formula C15H19NO4S B3929469 N-bicyclo[2.2.1]hept-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3929469.png)
N-bicyclo[2.2.1]hept-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BHD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHD belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. BHD has been found to exhibit potent anticancer activity, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to downregulate the expression of several oncogenes, including c-Myc and Bcl-2, which play a crucial role in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. This compound has also been found to inhibit angiogenesis, the process of blood vessel formation that is crucial for tumor growth and metastasis. This compound has been shown to have anti-inflammatory properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-bicyclo[2.2.1]hept-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its relatively simple synthesis method, which makes it a viable option for large-scale production. This compound has also been shown to exhibit potent anticancer activity, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the optimization of its synthesis method to improve yield and purity. Another area of research is the elucidation of its mechanism of action, which will provide insight into its anticancer properties. Additionally, the development of this compound derivatives with improved solubility and efficacy is an area of active research. Clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
N-bicyclo[2.2.1]hept-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound can significantly reduce tumor growth in mice models, indicating its potential as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-21(18,16-13-8-10-1-2-11(13)7-10)12-3-4-14-15(9-12)20-6-5-19-14/h3-4,9-11,13,16H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFXABHOVANLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3929387.png)
![4-fluoro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929393.png)


![10-benzoyl-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929430.png)
![2-ethyl-4-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B3929433.png)


![11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929442.png)

![2-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929457.png)


![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B3929475.png)